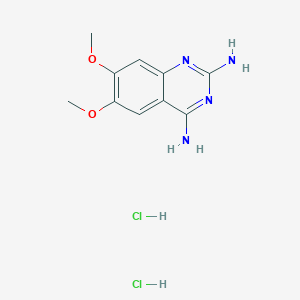
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H13ClN4O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride typically involves the reaction of 6,7-dimethoxyquinazoline with appropriate amine derivatives under controlled conditions. One common method involves the use of 2,4-diamino-6,7-dimethoxyquinazoline as a starting material, which is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications for pharmaceutical applications .
化学反应分析
Types of Reactions
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce various substituted quinazoline derivatives .
科学研究应用
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of epigenetic regulation.
Medicine: It has shown promise as a lead compound in the development of drugs targeting diseases such as cancer and malaria
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in epigenetic regulation. It acts as an inhibitor of histone lysine methyltransferases, which are enzymes that modify histones and regulate gene expression. By inhibiting these enzymes, the compound can alter gene expression patterns, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: Another derivative of quinazoline with similar chemical properties but different biological activities.
2,4-Diamino-6,7-dimethoxyquinoline: A related compound with a quinoline core structure, known for its inhibitory effects on similar enzymes.
Uniqueness
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit histone lysine methyltransferases with high selectivity makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.2ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;;/h3-4H,1-2H3,(H4,11,12,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVARJHAXQQOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














